(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol
Description
Properties
CAS No. |
1276516-51-8 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9?/m1/s1 |
InChI Key |
PRVIGUZMXLBANS-VEDVMXKPSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2C1O)N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a corresponding ketone or the amination of an indene derivative. One common method includes the catalytic hydrogenation of 3-amino-1-indanone under mild conditions to yield the desired product. Another approach involves the asymmetric reduction of 3-nitro-1-indanone followed by catalytic hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation products include 3-amino-1-indanone.
- Reduction products include secondary amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is used as a chiral building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying stereoselective processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol are compared below based on substituents, stereochemistry, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The amino group in this compound enhances hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors . In contrast, 5-Chloro-2,3-dihydro-1H-inden-1-ol () lacks this amino group but is used in cyclopropanation reactions due to its electron-withdrawing chlorine substituent . Nitro derivatives (e.g., (1R)-4-Nitro-2,3-dihydro-1H-inden-1-ol) exhibit higher reactivity in electrophilic substitutions but are less common in drug design due to toxicity concerns .
Stereochemical Influence: The (3R)-configuration in the target compound is essential for its interaction with chiral biological targets. Racemic mixtures (e.g., rac-[(1S,3R)-3-aminoindan-1-yl]methanol hydrochloride) are often less potent in assays requiring enantioselectivity .
Functional Group Modifications: Replacement of the hydroxyl group with a ketone (e.g., (3R)-2,3-Dihydro-3-(propynylamino)-1H-inden-1-one) shifts the compound’s reactivity toward nucleophilic additions, expanding its utility in heterocyclic chemistry .
Biological Activity
(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol, also referred to as (1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This compound exhibits promising interactions with various biological targets, particularly glutathione peroxidase 4 (GPX4), which plays a crucial role in cellular oxidative stress management and lipid metabolism.
The primary mechanism of action for this compound involves the inhibition of GPX4 . By inhibiting this enzyme, the compound induces ferroptosis , a regulated form of cell death characterized by iron-dependent lipid peroxidation. This process is particularly relevant in cancer therapy, as ferroptosis can selectively eliminate cancer cells while sparing normal cells.
Biochemical Pathways
The inhibition of GPX4 by this compound affects several biochemical pathways:
- Lipid Peroxidation : The compound promotes oxidative damage to lipids, leading to cellular death.
- Oxidative Stress Response : By disrupting the antioxidant defense mechanisms, it enhances oxidative stress within cells.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound in various contexts:
| Activity | Description |
|---|---|
| Ferroptosis Induction | Inhibits GPX4 leading to increased lipid peroxidation and cell death in cancer cells. |
| Anticancer Potential | Shows promise as a therapeutic agent for targeting specific cancer types through ferroptosis. |
| Oxidative Stress Modulation | Alters cellular redox status, enhancing the potential for therapeutic applications in oxidative stress-related diseases. |
Case Studies and Research Findings
Several research findings and case studies have documented the effects of this compound:
- Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines through the induction of ferroptosis. The effectiveness varied based on concentration and exposure time.
- Lipid Metabolism Research : Investigations into lipid metabolism revealed that the compound influences lipid profiles by promoting oxidative degradation pathways, which could be beneficial in metabolic disorders.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
| Parameter | Details |
|---|---|
| Absorption | Rapid absorption observed in preclinical models. |
| Distribution | High tissue distribution with a preference for liver and tumor tissues. |
| Metabolism | Primarily metabolized by liver enzymes; potential for drug-drug interactions. |
| Excretion | Predominantly excreted via urine; renal function may affect clearance rates. |
Q & A
Q. What are the optimal synthetic routes for (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol, and how is purity validated?
Synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. For example, enzymatic kinetic resolution using lipases (e.g., Burkholderia cepacia lipase) can isolate the (3R)-enantiomer with high stereoselectivity . Purity validation employs HPLC with chiral stationary phases (CSPs) or mass spectrometry. In related indenol derivatives, achieving ≥95% purity requires recrystallization or chromatography, as demonstrated in studies on rac-[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD resolved controversies in the stereochemistry of halo-indenols by analyzing bond angles and torsion angles . Alternatively, circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments can corroborate configurations .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments and carbon frameworks. For instance, indenol derivatives show distinct aromatic proton shifts (δ 6.5–7.5 ppm) and hydroxyl/amine signals (δ 1.5–5.0 ppm) .
- FT-IR : Confirms functional groups (e.g., N–H stretch ~3300 cm⁻¹, O–H ~3200–3500 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ at m/z 150–160) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of similar indenol derivatives?
Contradictions arise from misassignments in NOE or SC-XRD data. A systematic approach includes:
- Re-evaluating SC-XRD data with software like SHELX to refine crystallographic models .
- Cross-validating with enzymatic resolution outcomes (e.g., lipase selectivity for (R)- or (S)-enantiomers) .
- Computational methods (e.g., DFT-based NMR chemical shift predictions) to compare experimental vs. theoretical spectra .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- HOMO-LUMO gaps : To assess chemical stability (e.g., reported ΔE ~4–5 eV for indenol derivatives) .
- Mulliken charges : Identifies nucleophilic/electrophilic sites (e.g., amine group charge ~−0.3 e) .
- Molecular Electrostatic Potential (MEP) : Maps reactivity hotspots (e.g., hydroxyl oxygen as a hydrogen-bond donor) .
Q. How is this compound utilized in drug design, and what are its structural advantages?
The indenol scaffold mimics tyrosine residues in enzyme inhibition. For example, cis-(1S,2R)-amino-2-indanol derivatives act as aggrecanase inhibitors by binding to the S2' pocket of MMPs . Key advantages:
Q. What methodologies assess the biological activity of this compound, and how are conflicting bioassay results addressed?
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Enzyme Inhibition Studies : Kinetic assays (e.g., IC₅₀ determination for aggrecanase) .
- Conflict Resolution : Replicate assays under standardized conditions (pH, temperature) and validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity) .
Methodological Notes
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) with mobile phases like hexane/isopropanol (90:10) .
- Data Reproducibility : Deposit SC-XRD data in the Cambridge Structural Database (CSD) and NMR assignments in BioMagResBank (BMRB) .
- Computational Reproducibility : Provide Gaussian input files or ORCA scripts in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
